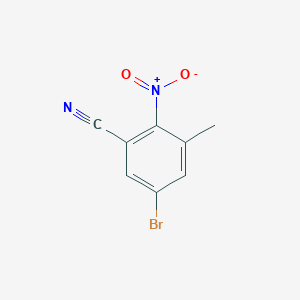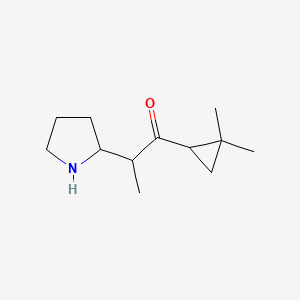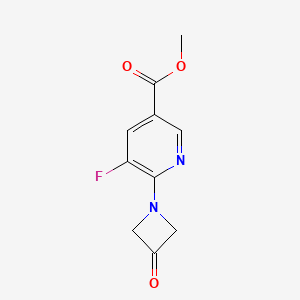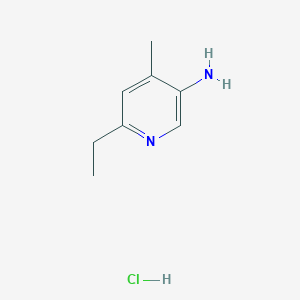![molecular formula C17H11FN2O5S B15276964 (Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluoro-substituted benzo[b][1,4]thiazin ring, a nitrophenyl group, and an acetate ester. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate typically involves multiple steps. One common method starts with the preparation of the 6-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin intermediate. This intermediate is then reacted with a suitable aldehyde to form the corresponding (Z)-ylidene derivative. The final step involves the esterification of the ylidene derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing biological pathways and understanding enzyme-substrate relationships.
Medicine
In medicine, the compound’s potential as a pharmacophore is of interest. Researchers are exploring its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific functions.
Mécanisme D'action
The mechanism of action of (Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluoro-substituted benzo[b][1,4]thiazin ring and nitrophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but a simpler structure.
Methyl 4-fluorobenzoate: A fluorinated compound with a similar aromatic ring structure.
Uniqueness
(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate is unique due to its combination of a fluoro-substituted benzo[b][1,4]thiazin ring and a nitrophenyl acetate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H11FN2O5S |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
[4-[(Z)-(6-fluoro-3-oxo-4H-1,4-benzothiazin-2-ylidene)methyl]-2-nitrophenyl] acetate |
InChI |
InChI=1S/C17H11FN2O5S/c1-9(21)25-14-4-2-10(6-13(14)20(23)24)7-16-17(22)19-12-8-11(18)3-5-15(12)26-16/h2-8H,1H3,(H,19,22)/b16-7- |
Clé InChI |
JDIMUUXYSILPPU-APSNUPSMSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)NC3=C(S2)C=CC(=C3)F)[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)NC3=C(S2)C=CC(=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)

![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)


![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
